5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one
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Overview
Description
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a bromine atom at the 5th position and a methyl group at the 4th position. The presence of these substituents imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-nitroaniline with bromine in the presence of a suitable catalyst to form the brominated intermediate. This intermediate is then subjected to cyclization under acidic or basic conditions to yield the desired quinolinone compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, cyclization, and purification through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydroquinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted quinolinone derivatives can be formed.
Oxidation Products: Quinoline derivatives with additional functional groups.
Reduction Products: Dihydroquinoline derivatives.
Scientific Research Applications
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one involves its interaction with specific molecular targets. The bromine and methyl substituents influence the compound’s binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylquinolin-2-one: Lacks the bromine substituent, resulting in different chemical and biological properties.
5-Bromoquinolin-2-one: Lacks the methyl group, affecting its reactivity and applications.
4-Methyl-3,4-dihydroquinolin-2-one: Lacks the bromine substituent, leading to variations in its chemical behavior.
Uniqueness
5-Bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one is unique due to the presence of both bromine and methyl substituents, which confer distinct chemical reactivity and biological activity. This combination of substituents makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-bromo-4-methyl-3,4-dihydro-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-5-9(13)12-8-4-2-3-7(11)10(6)8/h2-4,6H,5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKFDQRJLNGWLLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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